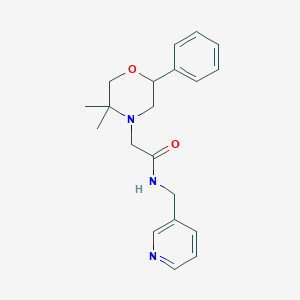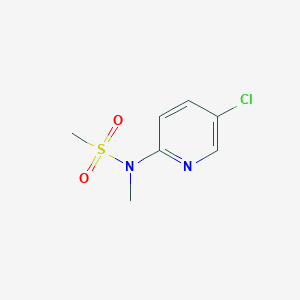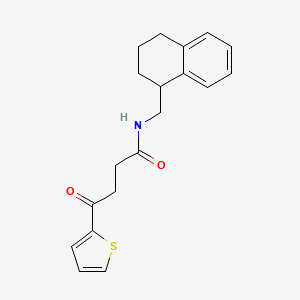
Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate, also known as OTOP, is a chemical compound that has been used in various scientific research applications. This compound is a member of the piperidine family and is known for its unique properties that make it useful in different fields of research. In
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of damaged proteins in cells, which can result in cell death. Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has also been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, which is a programmed cell death process. It has also been shown to inhibit cell proliferation and migration, which are important processes in cancer development and metastasis. Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. It is also readily available from commercial sources. However, there are some limitations to its use in lab experiments such as its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail and to identify its target proteins and enzymes. Additionally, further research could be conducted on the synthesis of Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate and its derivatives to improve its properties and reduce its cost.
Synthesemethoden
The synthesis of Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with 2-oxopyrrolidine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the product is verified through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool for studying protein-protein interactions and drug-receptor interactions.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-8-4-6-11(10-15)16-9-5-7-12(16)17/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSCTEBSKFEIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)
![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)
![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)

![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)

![N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine](/img/structure/B7562659.png)
![1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562671.png)
